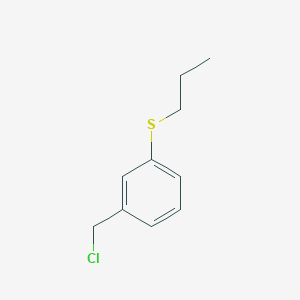

1-(Chloromethyl)-3-propylsulfanylbenzene

Description

Properties

IUPAC Name |

1-(chloromethyl)-3-propylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClS/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7H,2,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCIJTZSNNQZEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=CC(=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Chloromethyl)-3-propylsulfanylbenzene typically involves the chloromethylation of 3-propylsulfanylbenzene. This process can be catalyzed by zinc iodide (ZnI2) in the presence of chlorosulfonic acid and dimethoxymethane in dichloromethane (CH2Cl2) under mild conditions . The reaction is carried out at low temperatures (5-10°C) to ensure high yields and minimize side reactions .

Industrial production methods may involve similar catalytic processes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings .

Chemical Reactions Analysis

1-(Chloromethyl)-3-propylsulfanylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.

Oxidation Reactions: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form the corresponding methyl derivative.

Common reagents used in these reactions include sodium hydroxide (for substitution), hydrogen peroxide (for oxidation), and lithium aluminum hydride (for reduction). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Chloromethyl)-3-propylsulfanylbenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Material Science: The compound can be used in the preparation of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.

Biological Studies: Researchers use this compound to study the effects of chloromethyl and propylsulfanyl groups on biological systems, including their potential as bioactive agents.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-propylsulfanylbenzene involves interactions with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or DNA structure. The propylsulfanyl group may interact with cellular membranes or enzymes, affecting their activity and stability .

Comparison with Similar Compounds

Structural and Functional Group Analogues

The following compounds share structural similarities (chloromethyl or sulfur-containing substituents) and are analyzed based on synthesis, reactivity, and spectroscopic properties:

1-(Chloromethyl)-3,5-dimethylbenzene

- Structure : Chloromethyl group at position 1 and methyl groups at positions 3 and 3.

- Synthesis: Synthesized via reaction of (3,5-dimethylphenyl)methanol with thionyl chloride (10 equivalents, 106 mM), achieving 71% yield after 15 minutes.

- Spectroscopic Data :

- Key Differences : The absence of a sulfur-containing group (propylsulfanyl) and the presence of methyl groups instead alter electronic and steric properties, likely reducing nucleophilic reactivity compared to the target compound.

3-Chlorobenzaldehyde

- Structure : Chlorine at position 3 and an aldehyde group at position 1.

- Hazards : Acute toxicity data and first-aid measures (e.g., skin/eye irritation protocols) are well-documented .

- Key Differences : The aldehyde group introduces higher electrophilicity compared to chloromethyl or sulfanyl groups, making it more reactive in condensation or oxidation reactions.

1-Chloro-4-(phenylsulfonyl)benzene

- Structure : Chlorine at position 1 and a phenylsulfonyl group at position 3.

- Applications: Listed under pesticide chemicals (e.g., Sulphenone) .

- Key Differences : The sulfonyl group (-SO2-) is strongly electron-withdrawing, contrasting with the electron-donating propylsulfanyl (-S-C3H7) group in the target compound, leading to divergent reactivity in electrophilic substitution reactions.

Spectroscopic Comparison Table

Biological Activity

1-(Chloromethyl)-3-propylsulfanylbenzene is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H13ClS

- Molecular Weight : 202.73 g/mol

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions with various biological targets, leading to potential therapeutic applications. The compound's structure facilitates interactions with cellular components, influencing biochemical pathways.

This compound is believed to exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may interact with various receptors, modifying their activity and influencing physiological responses.

Research Findings

Recent studies have indicated several biological activities associated with this compound:

- Antimicrobial Activity : Research has shown that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. Its effectiveness varies based on concentration and the type of microorganism.

- Cytotoxic Effects : In vitro studies suggest that the compound can induce cytotoxicity in cancer cell lines, indicating potential as an anticancer agent. The mechanism involves apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Data Table of Biological Activities

| Activity Type | Organism/Cell Line | Concentration (µg/mL) | Effect Observed |

|---|---|---|---|

| Antimicrobial | E. coli | 50 | Inhibition of growth |

| Antimicrobial | S. aureus | 25 | Significant reduction in viability |

| Cytotoxic | HeLa cells | 10 | Induction of apoptosis |

| Cytotoxic | MCF-7 cells | 15 | Cell cycle arrest at G2/M phase |

| Anti-inflammatory | RAW 264.7 macrophages | 20 | Decreased TNF-alpha production |

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Case Study 1 : A study assessed the antimicrobial efficacy against multi-drug resistant strains of bacteria. Results indicated a promising inhibitory effect, suggesting potential for development into a therapeutic agent for resistant infections.

- Case Study 2 : In cancer research, a series of experiments demonstrated that treatment with the compound resulted in a significant decrease in tumor cell proliferation in vitro, warranting further investigation into its mechanisms and potential as an anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.